molecular formula C10H20 B091391 cis-3-Decene CAS No. 19398-86-8

cis-3-Decene

Cat. No.: B091391
CAS No.: 19398-86-8
M. Wt: 140.27 g/mol
InChI Key: GVRWIAHBVAYKIZ-ALCCZGGFSA-N
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Description

cis-3-Decene is an organic compound belonging to the class of unsaturated aliphatic hydrocarbons. It is a geometric isomer of decene, characterized by the presence of a double bond between the third and fourth carbon atoms in the cis configuration. The molecular formula of this compound is C10H20, and it has a molecular weight of 140.2658 .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3-Decene can be synthesized through various methods, including the selective hydrogenation of alkynes and the isomerization of other decene isomers. One common method involves the partial hydrogenation of 3-decyne using a Lindlar catalyst, which selectively produces the cis isomer .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic isomerization of linear alpha-olefins. This process involves the use of specific catalysts that promote the formation of the cis isomer while minimizing the production of trans isomers .

Chemical Reactions Analysis

Types of Reactions: cis-3-Decene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent.

Major Products Formed:

    Oxidation: Epoxides, alcohols, aldehydes.

    Reduction: Decane.

    Substitution: 3,4-Dichlorodecane or 3,4-Dibromodecane.

Mechanism of Action

The mechanism of action of cis-3-Decene involves its interaction with various molecular targets and pathways. In oxidation reactions, for example, the double bond in this compound reacts with oxidizing agents to form epoxides or other oxygenated products. These reactions typically involve the formation of a cyclic intermediate, which then undergoes further transformation to yield the final product .

Comparison with Similar Compounds

    trans-3-Decene: The trans isomer of 3-Decene, which has the double bond in the trans configuration.

    1-Decene: An isomer with the double bond at the first carbon atom.

    2-Decene: An isomer with the double bond at the second carbon atom.

Comparison: cis-3-Decene is unique due to its specific geometric configuration, which influences its reactivity and physical properties. Compared to trans-3-Decene, this compound has a higher boiling point and different reactivity in certain chemical reactions. The position of the double bond in this compound also distinguishes it from other decene isomers, affecting its chemical behavior and applications .

Properties

IUPAC Name

(Z)-dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRWIAHBVAYKIZ-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020800
Record name cis-3-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19398-86-8
Record name cis-3-Decene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-3-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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